molecular formula C11H13N B7724520 4-Phenylbut-1-ylisocyanide

4-Phenylbut-1-ylisocyanide

Cat. No.: B7724520
M. Wt: 159.23 g/mol
InChI Key: NARXYPSTHKFRDV-UHFFFAOYSA-N
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Description

4-Phenylbut-1-ylisocyanide is an organic compound with the molecular formula C11H13N It is a member of the isocyanide family, characterized by the presence of an isocyanide group (-NC) attached to a phenylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylbut-1-ylisocyanide typically involves the reaction of 4-phenylbutylamine with chloroform and a base such as potassium hydroxide. The reaction proceeds via the formation of an intermediate carbene, which then reacts with the amine to form the isocyanide. The reaction conditions generally require a solvent like dichloromethane and are carried out at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Phenylbut-1-ylisocyanide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding isocyanates.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions, often in the presence of a base.

Major Products

    Oxidation: Isocyanates

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Phenylbut-1-ylisocyanide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: It serves as a ligand in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Phenylbut-1-ylisocyanide involves its ability to act as a ligand, binding to various molecular targets. The isocyanide group can coordinate with metal centers in enzymes, altering their activity. Additionally, it can interact with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Phenylisocyanide
  • Butylisocyanide
  • Benzylisocyanide

Uniqueness

4-Phenylbut-1-ylisocyanide is unique due to the presence of both a phenyl group and a butyl chain, which confer distinct steric and electronic properties. This makes it a versatile compound in various chemical reactions and applications, distinguishing it from simpler isocyanides like phenylisocyanide and butylisocyanide.

Properties

IUPAC Name

4-isocyanobutylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-12-10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARXYPSTHKFRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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